Cas no 1704121-67-4 (2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)

2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a specialized organic compound. It offers distinct structural features that contribute to its unique properties. This compound exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its specific substitution pattern on the aromatic ring provides enhanced reactivity and selectivity in chemical reactions.
2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide structure
1704121-67-4 structure
商品名:2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
CAS番号:1704121-67-4
MF:C14H18BClFNO3
メガワット:313.56002664566
CID:4703650

2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
    • AM87882
    • 2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
    • インチ: 1S/C14H18BClFNO3/c1-13(2)14(3,4)21-15(20-13)10-7-9(5-6-11(10)17)18-12(19)8-16/h5-7H,8H2,1-4H3,(H,18,19)
    • InChIKey: MJSIHRGGEHGUTI-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NC1=CC=C(C(B2OC(C)(C)C(C)(C)O2)=C1)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 392
  • トポロジー分子極性表面積: 47.6

2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C126800-50mg
2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
1704121-67-4
50mg
$ 230.00 2022-06-06
TRC
C126800-100mg
2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
1704121-67-4
100mg
$ 380.00 2022-06-06

2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 関連文献

2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamideに関する追加情報

Introduction to 2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1704121-67-4)

2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1704121-67-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, which include a chloroacetamide moiety and a boronic acid pinacol ester group. These functional groups endow the molecule with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

The chloroacetamide functional group is known for its reactivity and ability to participate in various chemical transformations. In particular, it can undergo nucleophilic substitution reactions, making it useful in the synthesis of more complex molecules. The boronic acid pinacol ester group, on the other hand, is a protected form of boronic acid that can be readily converted to the active boronic acid under mild conditions. This feature is particularly advantageous in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in the synthesis of biologically active compounds.

Recent research has highlighted the potential of 2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide in the development of novel therapeutic agents. For instance, studies have shown that compounds containing this scaffold exhibit promising activity against various diseases. One notable application is in the field of oncology, where derivatives of this compound have been found to possess antitumor properties. The chloroacetamide moiety can be modified to introduce additional functional groups that enhance the compound's selectivity and potency against cancer cells.

In addition to its potential in oncology, 2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has also been explored for its use in the treatment of neurological disorders. Research has demonstrated that certain derivatives of this compound can cross the blood-brain barrier and modulate specific neurotransmitter systems. This property makes it a promising candidate for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic versatility of 2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is another key factor contributing to its importance in medicinal chemistry. The compound can be synthesized using well-established methodologies and can serve as a building block for a wide range of derivatives. For example, the chloroacetamide group can be converted to amides or esters through nucleophilic substitution reactions, while the boronic acid pinacol ester can be used in cross-coupling reactions to introduce aryl or vinyl groups.

Moreover, the fluorine atom present in the compound adds another layer of complexity and functionality. Fluorine is known for its ability to modulate the physicochemical properties of molecules, such as their lipophilicity and metabolic stability. This makes fluorinated compounds particularly attractive for drug development due to their improved pharmacokinetic profiles. The presence of fluorine in 2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide enhances its potential as a lead compound for further optimization.

Recent advancements in computational chemistry have also played a crucial role in understanding the properties and behavior of 2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. Molecular modeling and docking studies have provided insights into how this compound interacts with biological targets at the molecular level. These computational tools have helped researchers design more potent and selective derivatives by predicting their binding affinities and selectivities.

In conclusion, 2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1704121-67-4) is a multifaceted compound with significant potential in various areas of medicinal chemistry and drug discovery. Its unique structural features and synthetic versatility make it an attractive starting point for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for use in clinical settings.

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